molecular formula C13H19Cl2N5 B1404633 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1338667-74-5

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B1404633
CAS No.: 1338667-74-5
M. Wt: 316.2 g/mol
InChI Key: GNSZEOCPTDDRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a piperazine moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as dipeptidyl peptidase 4, which is involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of enzymes, inhibiting their activity and leading to the accumulation of substrates or depletion of products . It can also activate or inhibit transcription factors, resulting in altered gene expression and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can bind to plasma proteins, affecting its distribution and accumulation in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The phenyl group can be introduced through the use of phenylacetylene, while the piperazine moiety is incorporated via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts, such as copper(I) iodide, can enhance the efficiency of the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with reduced phenyl groups.

Scientific Research Applications

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

    1-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]piperazine: This compound has a benzyl group instead of a phenyl group, which can affect its reactivity and biological activity.

    1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine: The position of the triazole ring substitution can influence the compound’s properties and interactions.

Uniqueness: 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the phenyl group at the 5-position of the triazole ring and the piperazine moiety can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZEOCPTDDRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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